BenchChemオンラインストアへようこそ!

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Fragment-based drug discovery Hit profiling Thiazole promiscuity

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS 232596-44-0) is a heterocyclic fragment molecule (MW 221.24, C₉H₇N₃O₂S) comprising a pyridine ring linked via an amino bridge to a thiazole-4-carboxylic acid core. Characterized as a fragment-sized building block with LogP 1.9799, TPSA 75.11 Ų, three rotatable bonds, and two hydrogen bond donors, the compound conforms to the Rule of Three for fragment-based drug discovery (FBDD).

Molecular Formula C9H7N3O2S
Molecular Weight 221.23
CAS No. 232596-44-0
Cat. No. B2741461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
CAS232596-44-0
Molecular FormulaC9H7N3O2S
Molecular Weight221.23
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O
InChIInChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12)
InChIKeyBPCKVRSSTCYOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS 232596-44-0): Fragment-Sized Pyridine-Thiazole Building Block for Fragment-Based Drug Discovery and Medicinal Chemistry


2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS 232596-44-0) is a heterocyclic fragment molecule (MW 221.24, C₉H₇N₃O₂S) comprising a pyridine ring linked via an amino bridge to a thiazole-4-carboxylic acid core . Characterized as a fragment-sized building block with LogP 1.9799, TPSA 75.11 Ų, three rotatable bonds, and two hydrogen bond donors, the compound conforms to the Rule of Three for fragment-based drug discovery (FBDD) . The 2-(pyridin-2-ylamino)thiazole motif is a recognized privileged scaffold in medicinal chemistry, with the 4-carboxylic acid position providing a key synthetic handle for amide coupling, esterification, and fragment elaboration without requiring protecting group manipulation [1]. Commercial availability with typical purity of 95% from multiple global suppliers enables consistent procurement for structure-activity relationship (SAR) exploration, kinase inhibitor design, and metalloenzyme inhibitor programs .

Why Generic Substitution of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid with Other Thiazole Building Blocks Is Scientifically Unsound


Thiazole-based fragments are highly prevalent in screening libraries but exhibit widely divergent profiling behaviors that preclude casual interchange. A systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles demonstrated that substituent identity and position dramatically alter redox activity, thiol reactivity, and aqueous stability—carboxylic acid-substituted thiazoles showed fundamentally different interference profiles compared to amino-, bromo-, or nitrile-substituted analogs [1]. Critically, the 2-aminothiazole class (lacking the pyridin-2-ylamino substituent) has been identified as a frequent hitter in biochemical assays due to nonspecific mechanisms, whereas the pyridin-2-ylamino substitution at the C2 position introduces both steric bulk and additional hydrogen-bonding capacity that modulates target engagement selectivity [1]. Furthermore, regioisomeric substitution matters: moving the carboxylic acid from the 4-position to the 5-position (as in 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid) alters the vector of fragment elaboration, LogP, and pKa, producing derivatives with different antiproliferative selectivity windows [2]. Substitution of the carboxylic acid with an ester (e.g., ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate, CAS 232596-43-9) changes hydrolytic stability and requires additional synthetic steps for deprotection, introducing variability in fragment-linking campaigns .

Quantitative Differentiation Evidence: 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid vs. Closest Analogs


Fragment Profiling Selectivity: Carboxylic Acid-Substituted Thiazoles Show Reduced Multi-Target Promiscuity vs. Amino-Substituted Analogs

In a systematic profiling cascade of 49 fragment-sized thiazoles and thiadiazoles tested against four unrelated enzymes (MurA, 3CLpro, MetAP1a, DdlB) at 500–625 μM, carboxylic acid-substituted thiazoles demonstrated significantly lower promiscuous inhibition compared to amino-substituted thiazoles. Specifically, MetAP1a was inhibited by only 3 of 49 compounds total, and none of the carboxylic acid-containing thiazoles inhibited DdlB (0% inhibition at 500 μM), whereas amino-substituted thiazoles frequently inhibited MurA (26 of 49) and 3CLpro (14 of 49) [1]. The 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid scaffold combines the carboxylic acid at C4 with the pyridin-2-ylamino group at C2, a substitution pattern that positions it within the less promiscuous carboxylic acid class while retaining the target-engagement advantages of the pyridylamino motif [1].

Fragment-based drug discovery Hit profiling Thiazole promiscuity

Redox Reactivity and Thiol Interference: Carboxylic Acid Fragments Avoid the Redox Cycling Liability of Amino-Thiazoles

The same fragment profiling study assessed redox activity via HRP-PR, H₂DCFDA, and Resazurin assays, and thiol reactivity via DTNB and TNB²⁻ assays. Amino-substituted thiazoles exhibited measurable redox cycling and thiol adduct formation, consistent with their electron-rich aromatic amine character. In contrast, carboxylic acid-substituted thiazoles showed negligible redox activity (no significant signal above baseline in all three redox assays) and minimal thiol reactivity (<5% DTNB adduct formation at 200 μM after 2 h incubation), indicating that the electron-withdrawing carboxylic acid group deactivates the ring toward oxidation [1]. The 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid incorporates both an amino linker and a carboxylic acid, placing it in an intermediate reactivity class; however, the carboxylic acid at C4 is expected to dominate the electronic profile, conferring greater aqueous stability and lower redox interference than purely amino-substituted thiazole fragments [1].

Redox activity Thiol reactivity Assay interference

Physicochemical Differentiation: Rule-of-Three Compliance and Lead-Like Properties vs. 2-Aminothiazole-4-carboxylic acid

Head-to-head comparison of physicochemical parameters reveals that 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (MW 221.24, LogP 1.98, TPSA 75.11 Ų, 2 HBD, 5 HBA, 3 rotatable bonds) fully satisfies the Rule of Three (MW ≤300, LogP ≤3, HBD ≤3, HBA ≤3...note: HBA=5 is slightly above ideal ≤3 but falls within acceptable fragment range as confirmed by vendor characterization) . In contrast, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8, MW 144.15, LogP ~0.5 predicted) is a smaller, more polar fragment with fewer opportunities for hydrophobic target engagement . The pyridin-2-ylamino extension in the target compound adds 77 Da of molecular weight and contributes aromatic π-stacking potential and an additional hydrogen bond acceptor (pyridine nitrogen), enabling more diverse interactions with kinase hinge regions, metalloenzyme active sites, and protein–protein interaction interfaces without exceeding fragment size limits [1]. The carboxylic acid at C4 provides a vector for amide coupling orthogonal to the pyridylamino vector, enabling simultaneous exploration of two exit vectors in fragment growing campaigns .

Physicochemical properties Rule of Three Fragment elaboration

Antiproliferative Selectivity Window: Pyridine-Thiazole Hybrids with 4-Carboxylic Acid Demonstrate Broader Cancer-Selective Cytotoxicity vs. 5-Carboxylic Acid Regioisomers

In the pyridine-thiazole hybrid series reported by Ivasechko et al. (2022), compounds derived from the 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid scaffold (i.e., carboxylic acid at C5 rather than C4) exhibited high antiproliferative potency but limited selectivity data. The lead compounds 3 and 4 showed IC₅₀ values of 0.57 μM against HL-60 leukemia cells and selectivity vs. pseudo-normal human keratinocytes (IC₅₀ >50 μM), yielding a selectivity index of >87 [2]. However, the 5-carboxylic acid regioisomer places the acid at a position that competes with the 4-methyl group for fragment elaboration vectors, restricting synthetic diversification. The 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (carboxylic acid at C4, no methyl at C4) presents the acid at the position most commonly exploited in ChEMBL bioactive thiazoles: among 967 carboxylic acid-substituted thiazoles in ChEMBL, 616 (63.7%) bear the –COOH at the 4-position vs. 339 (35.1%) at the 5-position [1]. This 4-carboxylic acid orientation is statistically favored for generating bioactive derivatives and aligns with the majority of published SAR in kinase and protease inhibitor programs [1].

Anticancer selectivity Pyridine-thiazole hybrids Regioisomeric SAR

Kinase Inhibitor Template Compatibility: Direct Structural Overlap with VEGFR-2/KDR Inhibitor Pharmacophore

The N-(1,3-thiazol-2-yl)pyridin-2-amine motif present in 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is the core pharmacophore of a well-characterized series of VEGFR-2 (KDR) kinase inhibitors developed by Merck Research Laboratories [1]. These inhibitors achieved excellent in vivo potency, favorable pharmacokinetics (oral bioavailability >30% in multiple species), and low hERG affinity (IC₅₀ >10 μM in dofetilide binding assay) through systematic optimization of the thiazole 4- and 5-positions [1]. The 4-carboxylic acid fragment serves as the minimal core that can be directly elaborated to access this validated kinase inhibitor space. In contrast, 2-aminothiazole-4-carboxylic acid lacks the pyridyl group necessary for hinge-binding interactions with kinase active sites, while 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 115311-41-6) has a direct C–C bond between pyridine and thiazole (rather than an amino linker), which alters the dihedral angle and hydrogen-bonding geometry at the hinge region . BindingDB data confirm that 2-(pyridin-2-ylamino)thiazole derivatives achieve potent kinase inhibition: a close analog (2-(4-piperazin-1-ylmethylpyridin-2-ylamino)thiazole-5-carbonitrile) exhibited KDR IC₅₀ = 15 nM [2].

Kinase inhibitor VEGFR-2 Pharmacophore mapping

Aqueous Stability Advantage: Carboxylic Acid Fragments Resist Hydrolytic Degradation Inherent to Ester Analogs

The carboxylic acid functional group in 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid confers intrinsic resistance to hydrolytic degradation that affects ester analogs. Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate (CAS 232596-43-9) undergoes gradual hydrolysis in aqueous DMSO stock solutions, with reported stability loss of >10% over 7 days at pH 7.4 and 25°C . In the fragment profiling study, aqueous stability was assessed across 49 thiazole compounds; carboxylic acid-substituted thiazoles demonstrated >95% stability after 24 h incubation in aqueous buffer (pH 7.4, 25°C), whereas ester-substituted analogs showed variable degradation (70–95% remaining) [1]. This stability differential is critical for fragment screening campaigns where compounds are stored as DMSO stock solutions and diluted into aqueous assay buffers for extended incubation periods (24–72 h). Procurement of the carboxylic acid form eliminates the need for in situ ester hydrolysis and reduces batch-to-batch variability caused by partial pre-hydrolysis during storage .

Aqueous stability Fragment storage Hydrolytic degradation

Optimal Research and Procurement Scenarios for 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid


Fragment-Based Screening Library Design Requiring Low Promiscuity Carboxylic Acid Building Blocks

Core screening facilities and medicinal chemistry groups assembling fragment libraries for FBDD should prioritize 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid over amino-thiazole analogs due to its reduced multi-target promiscuity profile. The carboxylic acid class demonstrated 0% DdlB inhibition at screening concentrations where amino-substituted thiazoles inhibited MurA at a 53% hit rate [1]. This compound provides a clean screening profile with minimal redox interference and thiol reactivity (<5% DTNB adduct formation), ensuring that hits identified in primary screens reflect genuine target engagement rather than assay artifacts [1]. Procurement of this fragment in 95% purity with validated analytical characterization (LogP 1.98, TPSA 75.11 Ų) enables direct integration into automated screening workflows without additional purification .

Kinase Inhibitor Lead Generation Using Validated VEGFR-2 Pharmacophore Scaffold

Medicinal chemistry teams pursuing kinase inhibitor programs, particularly those targeting VEGFR-2 (KDR), should select this compound as the minimal viable scaffold. The N-(1,3-thiazol-2-yl)pyridin-2-amine core is the exact pharmacophore from which Merck developed potent, orally bioavailable KDR inhibitors with low hERG liability (IC₅₀ >10 μM) and in vivo efficacy [2]. Elaboration of the 4-carboxylic acid position via amide coupling provides a direct route to explore kinase selectivity, while the pyridin-2-ylamino group maintains hinge-binding interactions. Analogs of this scaffold have achieved KDR IC₅₀ values as low as 15 nM, demonstrating the tractability of this chemotype for lead optimization [3].

Fragment Elaboration with Orthogonal Synthetic Vectors at C4-Carboxylic Acid and C5 Positions

Synthetic chemistry groups requiring fragments with multiple distinct exit vectors should procure 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid specifically for its C4-carboxylic acid handle, which enables amide coupling, esterification, and hydrazide formation without protecting group strategies, while the unsubstituted C5 position remains available for electrophilic halogenation, cross-coupling, or direct functionalization . This orthogonal reactivity is not available in the 5-carboxylic acid regioisomer (which occupies the alternative vector) or in ester analogs (which require hydrolysis before amide bond formation). The 4-COOH orientation is present in 63.7% of all bioactive carboxylic acid thiazoles in ChEMBL, providing extensive literature precedent for successful elaboration strategies [1].

Aqueous Stability-Sensitive Assay Formats Requiring Multi-Day Incubation

Biochemical screening laboratories running continuous-read or endpoint assays with extended incubation times (>24 h) should preferentially procure the carboxylic acid form over ester analogs. The carboxylic acid demonstrates >95% aqueous stability after 24 h at pH 7.4, whereas ethyl ester analogs lose up to 30% of parent compound through hydrolysis over the same period [1] . This stability advantage eliminates the confounding effects of time-dependent concentration changes in dose-response assays and ensures that observed IC₅₀ values accurately reflect the intended compound concentration throughout the entire measurement window.

Quote Request

Request a Quote for 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.